molecular formula C22H18N4O3 B5150825 2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-METHYLPHENYL)ACETAMIDE

2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-METHYLPHENYL)ACETAMIDE

Cat. No.: B5150825
M. Wt: 386.4 g/mol
InChI Key: ZTBVCQKIDCEXFX-UHFFFAOYSA-N
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Description

2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyridopyrimidines. Pyridopyrimidines are heterocyclic compounds that have shown significant biological potential and are present in various therapeutic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridopyrimidine derivatives, including 2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-METHYLPHENYL)ACETAMIDE, typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the condensation of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with suitable reagents under reflux conditions . The reaction conditions often include the use of solvents like butanol and catalysts such as sodium methoxide.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable and environmentally friendly processes. One-pot synthesis methods using dicationic molten salts as catalysts have been developed to produce pyridopyrimidine derivatives efficiently . These methods offer high yields and can be conducted under solvent-free conditions or using green solvents like ethanol.

Chemical Reactions Analysis

Types of Reactions

2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, m-chloroperbenzoic acid, and sodium borohydride. Reaction conditions often involve refluxing in solvents like butanol or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with molecular targets such as protein kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its specific structural features and its ability to inhibit a broad range of protein kinases. This broad-spectrum activity makes it a promising candidate for the development of new therapeutic agents.

Properties

IUPAC Name

2-(2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidin-3-yl)-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-15-7-5-8-16(13-15)24-19(27)14-25-21(28)18-11-6-12-23-20(18)26(22(25)29)17-9-3-2-4-10-17/h2-13H,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBVCQKIDCEXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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